2-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-oxoacetic acid is an organic compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol . This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and an oxoacetic acid moiety attached to a benzene ring. It is primarily used for research purposes in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-oxoacetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a potential method for large-scale synthesis due to its efficiency and versatility in forming carbon–carbon bonds.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the oxoacetic acid moiety to other functional groups.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium trifluoromethanesulfinate (NaSO2CF3) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
2-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-oxoacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the methoxy and trifluoromethyl groups, play a crucial role in its reactivity and interactions. These groups can influence the compound’s binding affinity to enzymes, receptors, and other biomolecules, thereby modulating its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid: This compound is structurally similar but lacks the oxoacetic acid moiety.
3-Methoxy-4-(trifluoromethyl)benzoic acid: Another similar compound with a benzoic acid moiety instead of oxoacetic acid.
Uniqueness
2-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-oxoacetic acid is unique due to the presence of both the methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C10H7F3O4 |
---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
2-[3-methoxy-4-(trifluoromethyl)phenyl]-2-oxoacetic acid |
InChI |
InChI=1S/C10H7F3O4/c1-17-7-4-5(8(14)9(15)16)2-3-6(7)10(11,12)13/h2-4H,1H3,(H,15,16) |
InChI Key |
TXDFEUMHTWFGPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.